(R)-1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid
Overview
Description
®-1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid is a chiral compound used in various chemical and pharmaceutical applications. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical synthesis. The compound’s unique structure, featuring two fluorine atoms on the pyrrolidine ring, imparts distinct chemical properties that make it valuable in synthetic chemistry and drug development.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antibacterial activities .
Mode of Action
The compound’s mode of action involves a mechanism of dynamic kinetic resolution through an intramolecular hydrogen bonding . This mechanism of action of a nucleophilic substitution reaction could be widely applied in the organic syntheses of particular enantiomers .
Biochemical Pathways
The tert-butoxycarbonyl group is known to play a significant role in synthetic organic chemistry , and it can be introduced into a variety of organic compounds .
Result of Action
Most of the n-tert-butoxycarbonyl-(2r)-arylthiazolidine-(4r)-carboxylic acid derivatives exhibited better antibacterial activities against four bacterial strains than related (2rs)-arylthiazolidine-(4r)-carboxylic acid derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Fluorination: Introduction of fluorine atoms is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection: The amine group on the pyrrolidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets the required specifications for pharmaceutical or industrial use.
Chemical Reactions Analysis
Types of Reactions
®-1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The carboxylic acid group can participate in peptide coupling reactions using reagents like HATU or EDC.
Common Reagents and Conditions
Fluorination: DAST, Selectfluor.
Protection: Boc-Cl, triethylamine.
Deprotection: TFA, hydrochloric acid.
Coupling: HATU, EDC, N,N-diisopropylethylamine (DIPEA).
Major Products
Substituted Pyrrolidines: Depending on the substituents introduced during substitution reactions.
Deprotected Amines: After removal of the Boc group.
Peptides: When used in peptide synthesis.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Fluorinated Compounds: Its fluorinated nature makes it valuable in the synthesis of fluorinated pharmaceuticals and agrochemicals.
Biology
Enzyme Inhibitors: Potential use in the development of enzyme inhibitors due to its unique structure.
Bioconjugation: Used in bioconjugation techniques to attach fluorinated moieties to biological molecules.
Medicine
Drug Development: Investigated for its potential in developing new drugs, particularly those requiring fluorinated analogs for improved pharmacokinetic properties.
Prodrugs: The Boc group can be used to create prodrugs that release the active compound under physiological conditions.
Industry
Material Science: Used in the development of new materials with specific properties imparted by the fluorine atoms.
Catalysis: Employed in catalytic processes where fluorinated intermediates are required.
Comparison with Similar Compounds
Similar Compounds
®-1-(Tert-butoxycarbonyl)-3-pyrrolidinecarboxylic acid: Lacks the fluorine atoms, resulting in different chemical properties.
(S)-1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid: The enantiomer of the compound, which may have different biological activities.
N-Boc-L-β-proline: Another Boc-protected amino acid derivative with different structural features.
Uniqueness
Fluorine Atoms: The presence of two fluorine atoms on the pyrrolidine ring distinguishes it from many other Boc-protected compounds, imparting unique chemical and biological properties.
Chirality: The ®-configuration provides specific stereochemical properties that can influence its reactivity and interactions in biological systems.
This detailed overview of ®-1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid highlights its significance in various fields, from synthetic chemistry to pharmaceutical research. Its unique structure and properties make it a valuable compound for scientific and industrial applications.
Properties
IUPAC Name |
(2R)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-5-10(11,12)4-6(13)7(14)15/h6H,4-5H2,1-3H3,(H,14,15)/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMZYKCXBXPVPT-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C[C@@H]1C(=O)O)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
536747-87-2 | |
Record name | (2R)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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